Regiospecific Friedel–Crafts Alkylation: Exclusive (2,2-Diarylethyl)silane Formation in 61–69% Yield
1,2-Dichloroethyltrichlorosilane reacts with a 6-fold excess of mono-, di-, and trichlorobenzenes at 120 °C in the presence of AlCl₃ to give (2,2-diarylethyl)trichlorosilanes in 61–69% isolated yield with complete regiospecificity; no (1,2-diarylethyl)silane regioisomers were detected [1]. This regiospecific outcome arises from a carbocation rearrangement that is unique to the 1,2-dichloro substitution pattern; analogous Friedel–Crafts alkylation with the 1,1- or 2,2-dichloroethyl isomers has not been reported to yield comparable regiospecific products under these conditions.
| Evidence Dimension | Regiospecificity of Friedel–Crafts alkylation product |
|---|---|
| Target Compound Data | 1,2-Dichloroethyltrichlorosilane: 61–69% yield of exclusively (2,2-diarylethyl)trichlorosilanes; 0% (1,2-diarylethyl)silane regioisomers detected |
| Comparator Or Baseline | 1,1-Dichloroethyltrichlorosilane and 2,2-dichloroethyltrichlorosilane: no published regiospecific (2,2-diarylethyl)silane formation data under identical Friedel–Crafts conditions |
| Quantified Difference | Complete regiospecificity (100:0 regioisomer ratio) for the 1,2-isomer versus unreported/absent regiospecificity for positional isomers |
| Conditions | 6-fold excess polychlorobenzene, AlCl₃ catalyst, 120 °C, neat; Organometallics 2002 |
Why This Matters
This regiospecificity enables procurement of a single, structurally defined diarylsilane intermediate without costly isomer separation, a capability not demonstrated by the 1,1- or 2,2-dichloro isomers.
- [1] Han JS, Lim WC, Yoo BR, Jin JI, Jung IN. Friedel−Crafts Alkylation of Polychlorobenzenes with (1,2-Dichloroethyl)trichlorosilane. Organometallics, 2002, 21(18), 3803–3809. DOI: 10.1021/om020296c. View Source
